2-phenoxy-N-(1H-tetrazol-5-yl)butanamide
Overview
Description
2-phenoxy-N-(1H-tetrazol-5-yl)butanamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide typically involves the reaction of a phenoxy-substituted butanamide with a tetrazole derivative. One common method includes the use of a multicomponent reaction involving carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and scalable catalysts can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form phenolic derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(1H-tetrazol-5-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-phenoxy-N-(1H-tetrazol-5-yl)butanamide is unique due to its specific combination of a phenoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and efficacy in certain applications.
Properties
IUPAC Name |
2-phenoxy-N-(2H-tetrazol-5-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-9(18-8-6-4-3-5-7-8)10(17)12-11-13-15-16-14-11/h3-7,9H,2H2,1H3,(H2,12,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNKODRBWPYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NNN=N1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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